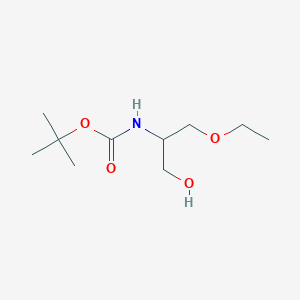
3-(4-Bromophenyl)-4,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-4,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one (hereafter referred to as 3-4-BP-4,7-DMPH) is an organic compound with a unique chemical structure containing two fused ring systems. It is a member of the cinnolinone family of compounds and has gained attention for its potential applications in the fields of medicinal chemistry, organic chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
3-4-BP-4,7-DMPH has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the synthesis of novel compounds, and the development of new drug candidates. It has been used as a tool to study the inhibition of enzymes involved in the biosynthesis of cholesterol, and has been used to synthesize novel compounds with potential applications in medicinal chemistry. Additionally, 3-4-BP-4,7-DMPH has been used in the development of new drug candidates, such as inhibitors of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).
Wirkmechanismus
3-4-BP-4,7-DMPH is believed to act as an inhibitor of the enzyme ACAT, which is involved in the biosynthesis of cholesterol. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction that produces cholesterol. Additionally, 3-4-BP-4,7-DMPH is believed to be able to bind to other enzymes involved in the biosynthesis of cholesterol, such as HMG-CoA reductase and 3-hydroxy-3-methylglutaryl-CoA synthase.
Biochemical and Physiological Effects
3-4-BP-4,7-DMPH has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the level of cholesterol in the blood, as well as reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides. Additionally, it has been shown to reduce the activity of the enzyme ACAT, leading to a reduction in the production of cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
3-4-BP-4,7-DMPH has several advantages and limitations for use in lab experiments. Its advantages include its relatively low cost and ease of synthesis, as well as its ability to bind to a number of enzymes involved in the biosynthesis of cholesterol. Its limitations include its instability in the presence of light and heat, as well as its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-4-BP-4,7-DMPH. These include further research into its mechanism of action, as well as the development of new drug candidates based on its structure. Additionally, further research could be conducted into its potential applications in the fields of medicinal chemistry, organic chemistry, and drug discovery. Additionally, further research could be conducted into its potential use as a tool to study the inhibition of enzymes involved in the biosynthesis of cholesterol and other important biological molecules. Finally, further research could be conducted into its potential use as a therapeutic agent for the treatment of cholesterol-related diseases.
Synthesemethoden
3-4-BP-4,7-DMPH can be synthesized using a variety of methods, including a Grignard reaction, an aldol condensation, and a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound, producing an alcohol. The aldol condensation involves the reaction of two aldehydes or ketones with an acid catalyst, producing an α,β-unsaturated aldehyde or ketone. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, producing an alkene. Each of these methods has been used to synthesize 3-4-BP-4,7-DMPH, and the most commonly used method is the Wittig reaction.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-4,7-dimethyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-9-7-13-15(14(20)8-9)10(2)16(19-18-13)11-3-5-12(17)6-4-11/h3-6,9-10,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLUJULGWVPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=NN2)C3=CC=C(C=C3)Br)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


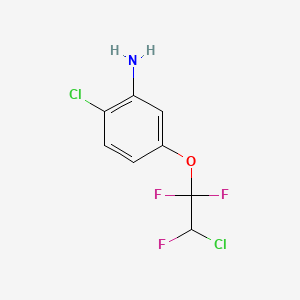

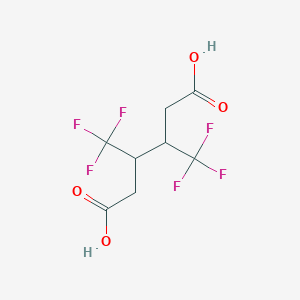
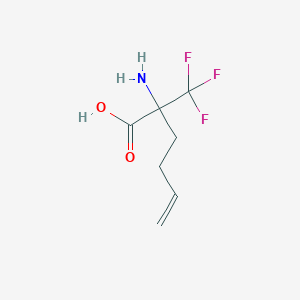
![4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343672.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)
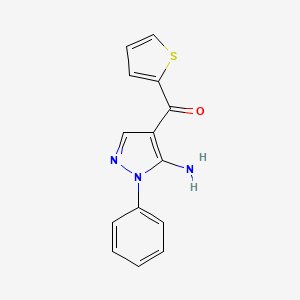
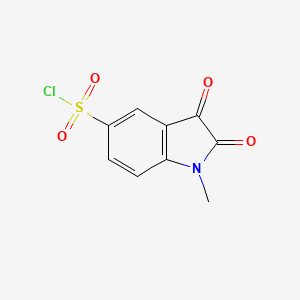

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)
